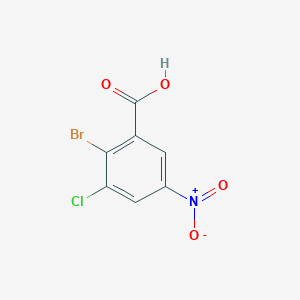

2-Bromo-3-chloro-5-nitrobenzoic acid

Description

Contextual Significance of Multi-substituted Aromatic Carboxylic Acids

Multi-substituted aromatic carboxylic acids are a cornerstone of modern chemical research, serving as versatile building blocks in the synthesis of a wide array of complex organic molecules. britannica.com The benzene (B151609) ring, functionalized with various substituents, offers a stable and modifiable scaffold. The specific nature and positioning of these substituents—such as halogens, nitro groups, and the carboxylic acid moiety itself—dramatically influence the molecule's electronic properties, reactivity, and three-dimensional structure.

The carboxylic acid group (-COOH) is a particularly important functional group. It can act as a directing group in electrophilic aromatic substitution reactions, typically directing incoming groups to the meta-position. britannica.com Furthermore, its acidity and ability to form derivatives like esters, amides, and acid chlorides make it a highly reactive handle for further chemical transformations. researchgate.netwiley-vch.de The presence of multiple, different substituents allows for precise control over the molecule's chemical behavior, making these compounds invaluable in fields ranging from medicinal chemistry to materials science. For instance, these types of molecules are crucial in creating pharmaceuticals, agrochemicals, and polymers. researchgate.netwiley-vch.de

The Compound 2-Bromo-3-chloro-5-nitrobenzoic Acid: A Focus in Contemporary Organic Synthesis

Within the broad class of multi-substituted aromatic carboxylic acids, halogenated nitrobenzoic acids represent a particularly reactive and useful subset. The presence of both electron-withdrawing nitro groups and halogens significantly activates the aromatic ring toward certain types of reactions.

This compound (CAS Number: 1499553-66-0) is a prime example of such a molecule. fluorochem.co.uk Its structure, featuring two different halogens (bromine and chlorine) and a nitro group at specific positions, creates a unique electronic and steric environment. This specific substitution pattern makes it a valuable intermediate in targeted organic synthesis. While detailed research on this exact isomer is not as widespread as for some of its constitutional isomers, its utility is demonstrated in specialized synthetic applications. For example, a Japanese patent discloses the use of this compound as a starting material in the multi-step synthesis of EP2 antagonists, highlighting its role as a building block for complex, pharmacologically active molecules.

Data Tables

Table 1: Physicochemical Properties of this compound fluorochem.co.uk

| Property | Value |

| CAS Number | 1499553-66-0 |

| Molecular Formula | C₇H₃BrClNO₄ |

| Molecular Weight | 280.46 g/mol |

| IUPAC Name | This compound |

| Purity | Typically ≥97% |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-chloro-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNO4/c8-6-4(7(11)12)1-3(10(13)14)2-5(6)9/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBPQRQJFWACLNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Br)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2 Bromo 3 Chloro 5 Nitrobenzoic Acid

Retrosynthetic Approaches to 2-Bromo-3-chloro-5-nitrobenzoic Acid

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. For this compound, the analysis involves strategically disconnecting the functional groups based on known chemical reactions.

A primary disconnection is the removal of the nitro group, which is typically introduced via an electrophilic nitration reaction. This leads to the precursor 5-bromo-2-chlorobenzoic acid . This disconnection is logical as the nitration of halogenated benzoic acids is a well-established transformation.

Further deconstruction of the intermediate, 5-bromo-2-chlorobenzoic acid, can proceed by disconnecting the bromo substituent. This suggests a bromination reaction on a simpler precursor, 2-chlorobenzoic acid . This step is feasible as the carboxyl group would direct the incoming electrophile to the meta position, and the chloro group would direct it to its ortho and para positions. The para position relative to the chlorine atom (C5) is favored.

This two-step retrosynthetic pathway identifies 2-chlorobenzoic acid as a viable starting material, which is readily available commercially. The forward synthesis would therefore involve the sequential bromination and then nitration of this precursor.

Direct Synthesis from Simpler Precursors

The direct synthesis of this compound from simpler precursors relies on a sequence of regioselective reactions to install the bromo, chloro, and nitro groups in the correct positions around the benzoic acid core.

Halogenation is a key electrophilic aromatic substitution reaction. The carboxyl group of benzoic acid is a deactivating, meta-directing group. youtube.com Therefore, direct bromination of benzoic acid in the presence of a Lewis acid catalyst like ferric bromide (FeBr₃) yields m-bromobenzoic acid. youtube.com

In the synthesis of polysubstituted derivatives, the regiochemical outcome is controlled by the combined directing effects of all substituents present on the ring. For instance, in the synthesis of 5-bromo-2-chlorobenzoic acid from 2-chlorobenzoic acid, the ortho-para directing chloro group and the meta-directing carboxyl group work in concert. The para position to the chloro group (C5) is also the meta position to the carboxyl group, making it the most activated site for electrophilic attack by bromine. A patented method describes the high-selectivity monobromination of 2-chlorobenzoic acid using an N-bromosuccinimide (NBS)/sulfuric acid system to produce 5-bromo-2-chlorobenzoic acid. google.com

Nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. truman.edu When nitrating a halogenated benzoic acid, the positions of the existing halogen and carboxyl groups determine the location of the incoming nitro group.

The synthesis of the target molecule, this compound, can be accomplished by the nitration of 5-bromo-2-chlorobenzoic acid. chemicalbook.com In this precursor, the C3 position is ortho to both the chloro and bromo substituents. Although halogens are ortho-para directors, the steric hindrance and the deactivating nature of the ring make the reaction conditions crucial. A reported synthesis involves treating 5-bromo-2-chlorobenzoic acid with a mixture of sulfuric acid and nitric acid at elevated temperatures to yield the final product. chemicalbook.com

The reaction conditions, particularly temperature, play a significant role in the outcome of nitration reactions. For example, the nitration of ortho-chloro-benzoic acid at temperatures below 5°C has been shown to favor the formation of 2-chloro-5-nitro-benzoic acid over the 2-chloro-3-nitro isomer. googleapis.com Conventional processes for nitrating compounds like 2,5-dichlorobenzoic acid involve dissolving the acid in concentrated sulfuric acid and adding a mixed acid of nitric and sulfuric acid. google.com

A logical and documented synthetic sequence is as follows:

Bromination : Starting with 2-chlorobenzoic acid, a regioselective bromination is performed to introduce a bromine atom at the C5 position, yielding 5-bromo-2-chlorobenzoic acid. google.comchemicalbook.com

Nitration : The resulting 5-bromo-2-chlorobenzoic acid is then subjected to nitration. The incoming nitro group is directed to the C3 position, yielding the final product, this compound. chemicalbook.com

This sequence is effective because the directing effects of the substituents in each step guide the incoming electrophile to the correct position.

Synthesis of Key Intermediates and Analogues

The successful synthesis of complex molecules often hinges on the efficient preparation of key intermediates.

5-bromo-2-chlorobenzoic acid is the pivotal intermediate for the synthesis of this compound. Several methods for its preparation have been reported, primarily involving the bromination of 2-chlorobenzoic acid.

One effective method utilizes N-bromosuccinimide (NBS) as the brominating agent in a medium of concentrated sulfuric acid. google.comchemicalbook.com This system allows for high selectivity and yields. In a typical procedure, 2-chlorobenzoic acid is dissolved in sulfuric acid, and NBS is added. The reaction proceeds to give the desired product, which can be isolated by crystallization from an ice-water bath. chemicalbook.com The use of a catalyst such as sodium sulfide (B99878) can further enhance the selectivity for the 5-bromo isomer. google.com An alternative patented method involves the diazochlorination of 5-bromo-2-aminobenzoic acid derivatives. scribd.comgoogle.com

The table below summarizes a selection of reported synthetic conditions for the preparation of 5-bromo-2-chlorobenzoic acid.

| Starting Material | Reagents | Conditions | Yield | Purity (HPLC) | Reference |

|---|---|---|---|---|---|

| 2-chlorobenzoic acid | N-bromosuccinimide, concentrated H₂SO₄, Sodium sulfide | 30 °C, 10 min | 85.9% | 99.90% | chemicalbook.com |

| 2-chlorobenzoic acid | N-bromosuccinimide, concentrated H₂SO₄, Sodium sulfite | 10 °C, 120 min | Not specified | Not specified | google.com |

| 1-bromo-4-chlorobenzene | CO₂, butyllithium, 2,2,6,6-tetramethylpiperidine | -75 °C, 2 h | 52% | Not specified | guidechem.com |

| 5-bromo-2-aminobenzoic acid ethyl ester | 1) NaNO₂, HCl; 2) Toluene, Cu powder; 3) NaOH, HCl | Step 1: 0-20 °C; Step 3: 40-55 °C | 89.8% (3 steps) | 99.6% | google.com |

Derivatization from Other Halogenated Benzoic Acids

The synthesis of multi-substituted benzoic acid derivatives such as this compound often involves the strategic modification of simpler, readily available halogenated precursors. A primary method for introducing the nitro group is through electrophilic aromatic substitution, specifically nitration, on a pre-existing halogenated benzoic acid core.

A relevant synthetic pathway is the nitration of a di-halogenated benzoic acid. For instance, the synthesis of the related compound, 5-Bromo-2-chloro-3-nitrobenzoic acid, is achieved through the nitration of 5-bromo-2-chlorobenzoic acid. chemicalbook.com In this process, 5-bromo-2-chlorobenzoic acid is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring.

The reaction conditions for such a nitration are critical for achieving the desired product with good yield and selectivity. In a documented procedure, 5-bromo-2-chlorobenzoic acid is first mixed with sulfuric acid. chemicalbook.com The temperature is then lowered before the dropwise addition of a mixed acid solution (sulfuric acid and nitric acid). chemicalbook.com Following the addition, the reaction temperature is raised to facilitate the completion of the nitration process. chemicalbook.com The final product is then isolated by quenching the reaction mixture in ice, followed by filtration, washing, and drying to yield the crystalline solid. chemicalbook.com This approach highlights a common industrial strategy where functional groups are added sequentially to build molecular complexity.

Similarly, the synthesis of 2-chloro-5-nitrobenzoic acid, another related compound, starts from o-chlorobenzoic acid. google.comgoogleapis.com The process involves nitration using a mixture of concentrated sulfuric acid and nitric acid. google.com The control of reaction temperature is crucial; historical methods performed the nitration at room temperature or slightly below, which often resulted in a mixture of isomers, primarily 2-chloro-5-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid. googleapis.com

Optimized Synthetic Conditions and Scale-Up Considerations

Optimizing synthetic routes for industrial-scale production focuses on maximizing yield and purity while ensuring economic viability, safety, and environmental sustainability. For complex molecules like this compound, this involves refining reaction conditions, exploring modern synthetic techniques, and developing robust purification protocols.

Modern synthetic chemistry increasingly adopts green chemistry principles, leading to the development of methods that minimize waste and energy consumption. Microwave-assisted synthesis is one such technology that can dramatically accelerate reaction times and improve yields. ajrconline.org

For halogenated nitrobenzoic acids, these techniques have proven effective, particularly in subsequent derivatization steps. For example, a catalyst-free, microwave-assisted amination of 2-chloro-5-nitrobenzoic acid has been developed to synthesize N-substituted 5-nitroanthranilic acid derivatives. nih.govacs.org In this method, 2-chloro-5-nitrobenzoic acid is reacted with various aliphatic and aromatic amines under microwave irradiation without any added solvent or catalyst. nih.govacs.org

This approach offers significant advantages over traditional methods, which often require metal catalysts (like bronze), strong bases, or micellar catalysts, and longer reaction times. acs.org The microwave-assisted procedure achieves high yields (up to >99%) in a very short time frame (5-30 minutes) at temperatures between 80-120°C. nih.govacs.org The reaction is also suitable for upscaling, demonstrating the potential of this technology for industrial applications. nih.gov Another study demonstrated a metal catalyst-free amination of 2-chloro-5-nitrobenzoic acid in superheated water, further highlighting the move towards more environmentally friendly processes. researchgate.net

| Method | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Microwave-Assisted | Amine, 80-120°C, No Solvent/Catalyst | 5-30 min | Up to >99% | nih.govacs.org |

| Superheated Water | Arylamine, K₂CO₃, 150-190°C | 2-3 h | Good yields | researchgate.net |

| Traditional (Ullmann) | Anilines, Bronze catalyst, Base, 1-Pentanol | Not specified | Not specified | acs.org |

In an industrial context, achieving high yield and purity is paramount. For the synthesis of halogenated nitrobenzoic acids, process optimization often involves a multi-step approach encompassing reaction control and purification.

A patented production process for 2-chloro-5-nitrobenzoic acid from o-chlorobenzoic acid illustrates these principles. google.compatsnap.com The process involves three main stages: nitration, alkali dissolution, and acid precipitation. google.com

Nitration: The ratio of concentrated sulfuric acid to o-chlorobenzoic acid is carefully controlled (e.g., 3.5-4.5:1 by weight), and nitric acid is added dropwise while maintaining the temperature between 30-40°C. google.com This controlled addition and temperature management are key to maximizing the formation of the desired 5-nitro isomer over others, such as the 3-nitro isomer. google.comgoogleapis.com

Alkali Dissolution: The crude product, containing a mixture of isomers, is treated with an alkali solution (e.g., NaOH). This step converts the acidic benzoic acids into their more water-soluble sodium salts, facilitating the separation from non-acidic impurities. google.compatsnap.com

Acid Precipitation: The filtrate containing the sodium salts is then acidified. By carefully controlling the final pH (e.g., pH 2-3) and cooling profile, the desired 2-chloro-5-nitrobenzoic acid can be selectively precipitated, leaving the more soluble isomers in the solution. google.com

| Process Step | Key Parameters | Outcome | Reference |

|---|---|---|---|

| Nitration | H₂SO₄:o-chlorobenzoic acid ratio (3.5-4.5:1), Temp: 30-40°C | Controlled isomer formation | google.com |

| Alkali Dissolution | pH adjustment to ~7.5, Temp: 60-70°C | Separation from impurities | patsnap.com |

| Acid Precipitation | pH adjustment to 2-3, Controlled cooling to 38-42°C | Selective crystallization of desired product | google.com |

| Overall Process | - | Purity ≥ 99.5%, Yield > 85% | google.com |

Reactivity Profiles and Chemical Transformations of 2 Bromo 3 Chloro 5 Nitrobenzoic Acid

Transformations Involving the Carboxylic Acid Functional Group

The carboxylic acid moiety (-COOH) is a primary site for a variety of chemical transformations, allowing for the synthesis of numerous derivatives.

Esterification Reactions (e.g., to methyl ester)

Carboxylic acids readily undergo esterification with alcohols in the presence of an acid catalyst. This reaction is a reversible process, and often water is removed to drive the equilibrium towards the formation of the ester. While specific studies detailing the esterification of 2-bromo-3-chloro-5-nitrobenzoic acid are not prevalent in the examined literature, its conversion to various esters, such as the methyl ester, is an anticipated and standard transformation. For instance, related compounds like 2-amino-5-bromo-3-nitrobenzoic acid can be converted to their methyl esters using methanol. chemicalbook.com The general conditions for esterifying nitrobenzoic acids involve heating the acid with an alcohol in the presence of a catalyst like sulfuric acid or toluenesulfonic acid.

The synthesis of related compounds such as methyl 5-bromo-2-chloro-3-nitro-benzoate and methyl 2-bromo-5-chloro-3-nitrobenzoate further indicates that the carboxylic acid group on this type of substituted benzene (B151609) ring is amenable to esterification under standard laboratory conditions. calpaclab.comlookchem.com

Amidation and Acid Halide Formation

The carboxylic acid group can be converted into an amide functional group. This transformation typically proceeds through an intermediate, the acid halide, which is highly reactive towards nucleophiles like ammonia (B1221849) or primary and secondary amines. The formation of the acid chloride, for example, can be achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.

For instance, the related compound 5-bromo-2-chlorobenzoic acid is converted to 5-bromo-2-chlorobenzoyl chloride by reacting it with thionyl chloride in the presence of a catalytic amount of pyridine. chemicalbook.com This resulting acid chloride is then a versatile intermediate for forming amides. The existence of 2-amino-3-chloro-5-nitrobenzamide, found as an impurity in a commercial batch of 2-amino-3-chloro-5-nitrobenzoic acid, suggests that the parent carboxylic acid can be converted to its corresponding amide. nih.gov Furthermore, a study on 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid demonstrated its conversion to the corresponding benzamide (B126) via the acid chloride intermediate. nih.gov

Reactions of the Halogen Substituents (Bromine and Chlorine)

The bromine and chlorine atoms attached to the aromatic ring of this compound are subject to substitution, primarily through nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The aromatic ring of this compound is activated towards nucleophilic attack due to the presence of the strongly electron-withdrawing nitro group (-NO₂). For an SNAr reaction to occur, an electron-withdrawing group must be positioned ortho or para to the leaving group (in this case, the halogens). This positioning allows for the stabilization of the negative charge in the intermediate Meisenheimer complex through resonance. In this compound, the nitro group is in the ortho position to the chlorine atom and the para position to the bromine atom, thus activating both halogens for substitution.

A significant class of SNAr reactions involves the displacement of a halide by an amine nucleophile. Research on analogous compounds provides insight into the potential amination reactions of this compound. For example, 2-chloro-5-nitrobenzoic acid undergoes regioselective amination with a variety of aliphatic and aromatic amines. researchgate.net These reactions can be carried out under metal-catalyst-free conditions in superheated water or with microwave assistance, often leading to high yields of N-substituted anthranilic acid derivatives. researchgate.net

The relative reactivity of bromine and chlorine as leaving groups in SNAr reactions is not straightforward and can depend on the specific nucleophile and reaction conditions. Generally, in SNAr, the rate-determining step is the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond. Therefore, the highly electronegative halogens that make the attached carbon more electrophilic can facilitate the reaction. However, the stability of the leaving group also plays a role.

Studies on copper-catalyzed N-arylation reactions have shown that aryl bromides can be more reactive than aryl chlorides. acs.org In a study on the amination of 2-halobenzoic acids, 2-bromo-5-methylbenzoic acid gave a significantly higher yield compared to 2-chlorobenzoic acid under copper-catalyzed conditions. acs.org

The table below summarizes the results of a metal-catalyst-free amination of 2-chloro-5-nitrobenzoic acid with various amines in superheated water, which serves as a model for the potential reactivity of this compound. researchgate.net

| Amine Nucleophile | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Aniline | 150 | 2 | 88 |

| Benzylamine | 150 | 2 | 90 |

| n-Butylamine | 150 | 2 | 91 |

| Naphthylamine | 170 | 2 | 70 |

Besides amines, other nucleophiles containing heteroatoms like oxygen and sulfur can also displace the halogen substituents on activated aromatic rings. For instance, the reaction of 2-chloro-5-nitrobenzoic acid with thiophenol in superheated water yielded the corresponding thioether in 87% yield. researchgate.net Similarly, reaction with phenol (B47542) under the same conditions also provided the substitution product, albeit in a lower yield of 38%. researchgate.net These examples suggest that this compound would likely react with various oxygen- and sulfur-based nucleophiles under appropriate conditions to yield ethers and thioethers, respectively.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Sonogashira for related halogenated aromatics)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. For substrates like this compound, these reactions offer pathways to introduce a wide variety of organic substituents onto the aromatic ring. The presence of two different halogen atoms (bromine and chlorine) on the ring introduces a key element of regioselectivity. In palladium-catalyzed reactions, the reactivity of aryl halides typically follows the order I > Br > OTf >> Cl. libretexts.org Consequently, cross-coupling reactions are expected to occur selectively at the more reactive carbon-bromine bond (C-2) over the less reactive carbon-chlorine bond (C-3).

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound, typically a boronic acid, using a palladium catalyst and a base. libretexts.org It is widely used for creating biaryl compounds. nih.gov For this compound, a Suzuki reaction would likely result in the selective substitution of the bromine atom. nih.gov The reaction's success can be influenced by the choice of catalyst, ligands, and base, especially for substrates with multiple functional groups. libretexts.orgorganic-chemistry.org

Stille Coupling: The Stille reaction involves the coupling of an organohalide with an organotin compound (organostannane), catalyzed by palladium. A key advantage is the stability of organostannanes to air and moisture. libretexts.org Similar to the Suzuki coupling, the reaction with this compound would be predicted to occur at the C-Br bond.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. researchgate.net It is a fundamental method for synthesizing substituted alkynes. organic-chemistry.org When applied to dihalogenated substrates, the greater reactivity of the C-Br bond would again direct the alkynylation to the C-2 position of the target molecule.

Table 1: Comparison of Major Metal-Catalyzed Cross-Coupling Reactions

| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Sonogashira Coupling |

|---|---|---|---|

| Nucleophile | Organoboron (e.g., boronic acid) | Organotin (organostannane) | Terminal Alkyne |

| Electrophile | Aryl/Vinyl Halide or Triflate | Aryl/Vinyl Halide or Triflate | Aryl/Vinyl Halide |

| Primary Catalyst | Palladium complex | Palladium complex | Palladium complex |

| Co-catalyst/Additive | Base (e.g., K₂CO₃, Cs₂CO₃) | Often none, but additives can be used | Copper(I) salt (e.g., CuI) |

| Key Byproduct | Boronate salts | Organotin halides (toxic) | Halide salts |

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. The strategy relies on a directing metalation group (DMG) that coordinates with an organolithium reagent, facilitating deprotonation at a nearby ortho position. semanticscholar.org

In this compound, the carboxylic acid group is a potent DMG. Upon deprotonation with a strong base like sec-butyllithium (B1581126) (s-BuLi), the resulting carboxylate can direct lithiation exclusively to the position ortho to it. nih.govacs.orgbohrium.com For the target molecule, the C-2 position is ortho to the carboxyl group but is already substituted with bromine. The other ortho position, C-6, is adjacent to the chlorine atom. Research on substituted benzoic acids has shown that the carboxylate group is a strong directing group, often overriding the influence of other substituents like halogens or methoxy (B1213986) groups. semanticscholar.org

However, the substitution pattern of this compound presents a challenge for traditional DoM. The only ortho position to the primary directing group (carboxylate) is blocked. Therefore, metalation would likely be directed by the other substituents or occur at the most acidic proton. The electronic effects of the nitro, chloro, and bromo groups would increase the acidity of the C-4 and C-6 protons. Given the steric hindrance and electronic environment, predicting the exact site of metalation without experimental data is difficult, but it represents a potential, albeit complex, avenue for further functionalization.

Reactions of the Nitro Group

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. This conversion dramatically alters the electronic properties of the aromatic ring, changing a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing one. masterorganicchemistry.com A variety of methods are available for this reduction, with chemoselectivity being a key consideration for a polysubstituted molecule like this compound.

Common methods include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel is a highly effective method. masterorganicchemistry.comcommonorganicchemistry.com However, a significant drawback is the potential for hydrodehalogenation (removal of the bromine or chlorine atoms). Raney nickel is sometimes preferred over Pd/C when trying to avoid dehalogenation of aryl chlorides and bromides. commonorganicchemistry.com

Metal/Acid Reduction: The use of metals like iron (Fe), zinc (Zn), or tin (Sn) in an acidic medium (e.g., HCl or acetic acid) is a classic and reliable method. masterorganicchemistry.comcommonorganicchemistry.com These conditions are often mild enough to leave other functional groups, including halogens and carboxylic acids, intact. niscpr.res.ingoogle.com

Other Reagents: Tin(II) chloride (SnCl₂) and sodium hydrosulfite are also effective for chemoselectively reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com

The choice of reagent is critical to selectively reduce the nitro group while preserving the bromo, chloro, and carboxyl functionalities.

Table 2: Selected Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Typical Conditions | Chemoselectivity Notes |

|---|---|---|

| H₂ / Pd/C | H₂ gas, solvent (e.g., EtOH, EtOAc) | Highly efficient; risk of dehalogenation. commonorganicchemistry.com |

| H₂ / Raney Ni | H₂ gas, solvent (e.g., EtOH) | Often preserves aryl halides better than Pd/C. commonorganicchemistry.com |

| Fe / HCl or CH₃COOH | Acidic aqueous or alcoholic solution | Good for preserving halogens and other groups. commonorganicchemistry.com |

| Zn / HCl or CH₃COOH | Acidic aqueous or alcoholic solution | Mild method, generally preserves other groups. commonorganicchemistry.com |

| SnCl₂ / HCl | Acidic solution, often in alcohol | Mild, chemoselective reagent. commonorganicchemistry.com |

| Hydrazine Hydrate / Catalyst | Zn or Mg powder | Effective at room temperature, preserves halogens and carboxylic acids. niscpr.res.in |

For instance, aromatic nitro compounds can condense with compounds containing active methylene (B1212753) groups, such as arylacetonitriles, in the presence of a strong base. acs.org Aldehydes can also condense with primary nitro compounds, leading to a variety of products including isoxazoles, depending on the reaction conditions. rsc.org In alkaline media, the reduction of nitrobenzene (B124822) can lead to intermediate products like nitrosobenzene (B162901) and phenylhydroxylamine, which can then undergo bimolecular condensation reactions to form azoxy compounds. surendranatheveningcollege.com These reactions highlight the versatility of the nitro group as a functional handle for constructing more complex molecular architectures.

Mechanistic Studies of Chemical Transformations

The mechanisms of the key transformations applicable to this compound are well-established for related compounds.

Metal-Catalyzed Cross-Coupling: The catalytic cycles for Suzuki, Stille, and Sonogashira reactions generally proceed through three fundamental steps:

Oxidative Addition: The low-valent palladium(0) catalyst inserts into the aryl-halide bond (preferentially the C-Br bond), forming a palladium(II) intermediate. libretexts.org

Transmetalation: The organic group from the nucleophilic partner (organoboron, organotin) is transferred to the palladium center, displacing the halide. organic-chemistry.org In the Sonogashira reaction, this step involves a copper-acetylide intermediate. organic-chemistry.orgresearchgate.net

Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. libretexts.org

Directed Ortho-Metalation: The mechanism involves the initial formation of a complex between the Lewis acidic organolithium reagent and the Lewis basic directing group (the carboxylate). This pre-lithiation complex positions the base in proximity to the ortho-proton, facilitating its abstraction and the formation of an aryllithium species. bohrium.com

Reduction of Nitro Group: The reduction of a nitro group to an amine with a metal catalyst is a complex surface reaction. The process is believed to occur in a stepwise fashion. For instance, the Haber mechanism proposes the initial reduction of the nitro group (Ar-NO₂) to a nitroso derivative (Ar-NO), followed by reduction to a hydroxylamine (B1172632) (Ar-NHOH), and finally to the amine (Ar-NH₂). unimi.it Condensation reactions between these intermediates can sometimes lead to side products like azoxy (Ar-N(O)=N-Ar) and azo (Ar-N=N-Ar) compounds, especially under neutral or alkaline conditions. unimi.itwikipedia.org

Advanced Spectroscopic and Crystallographic Characterization of 2 Bromo 3 Chloro 5 Nitrobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise atomic arrangement within a molecule. For 2-bromo-3-chloro-5-nitrobenzoic acid, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are critical for unambiguous structural assignment.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two distinct signals for the aromatic protons. The substitution pattern on the benzene (B151609) ring—featuring a bromine atom at position 2, a chlorine atom at position 3, and a nitro group at position 5—leaves two protons at positions 4 and 6. These protons are in different chemical environments and are expected to appear as doublets due to coupling with each other. The carboxylic acid proton would likely appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, due to its acidic nature, though its observation can depend on the solvent used and its concentration.

The predicted chemical shifts are influenced by the electronic effects of the substituents. The nitro group is a strong electron-withdrawing group, which deshields nearby protons, shifting their signals downfield. The halogen atoms (bromine and chlorine) also have electron-withdrawing inductive effects.

The ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the six carbons of the benzene ring and the one carbon of the carboxyl group. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon atom bonded to the carboxylic acid group (C1) and the carbon bonded to the nitro group (C5) are expected to be significantly deshielded. The carbons bonded to the halogens (C2 and C3) will also show downfield shifts. The carbon of the carboxylic acid group is anticipated to have the most downfield chemical shift, typically in the range of 165-175 ppm.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

|---|---|---|---|

| H-4 | 8.3 - 8.5 | d | ~2-3 |

| H-6 | 8.1 - 8.3 | d | ~2-3 |

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (-COOH) | 165 - 170 |

| C2 (-Br) | 120 - 125 |

| C3 (-Cl) | 130 - 135 |

| C4 | 128 - 132 |

| C5 (-NO₂) | 148 - 152 |

| C6 | 125 - 129 |

Note: The data presented in these tables are predicted values based on computational models and analysis of similar structures. Actual experimental values may vary.

To confirm the assignments from 1D NMR spectra and to further probe the molecular structure, 2D NMR techniques would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak connecting the signals of H-4 and H-6, confirming their scalar coupling relationship. This would provide definitive evidence for their relative positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would identify which proton is directly attached to which carbon atom. Cross-peaks would be expected between the signal for H-4 and its corresponding carbon (C4), and between H-6 and its corresponding carbon (C6).

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The FT-IR spectrum of this compound would be characterized by several key absorption bands corresponding to its functional groups. The most prominent feature would be the broad O-H stretching vibration of the carboxylic acid group, typically appearing in the range of 2500-3300 cm⁻¹. The C=O stretching of the carboxylic acid would result in a strong, sharp band around 1700-1730 cm⁻¹. The presence of the nitro group would be confirmed by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, expected around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. Aromatic C-H stretching vibrations would be observed as weaker bands above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring would appear in the 1450-1600 cm⁻¹ region. The C-Br and C-Cl stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹.

Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid) |

| ~3100 | Weak | Aromatic C-H stretch |

| 1700-1730 | Strong, Sharp | C=O stretch (Carboxylic acid) |

| 1520-1560 | Strong | Asymmetric NO₂ stretch |

| 1450-1600 | Medium-Weak | Aromatic C=C stretch |

| 1340-1380 | Strong | Symmetric NO₂ stretch |

| ~1200-1300 | Medium | C-O stretch (Carboxylic acid) |

| ~900 | Medium | O-H bend (out-of-plane) |

Raman spectroscopy provides complementary information to FT-IR. While the O-H stretch is typically weak in Raman, the symmetric vibrations of the nitro group and the aromatic ring breathing modes are often strong and well-defined. The C=O stretch would also be observable. The C-Br and C-Cl stretching vibrations would give rise to distinct signals in the lower frequency region of the Raman spectrum, which can be very useful for confirming the presence of these halogens. The symmetric stretching of the nitro group, expected around 1340-1380 cm⁻¹, is often a particularly intense band in the Raman spectrum of nitroaromatic compounds.

Predicted Raman Data

| Raman Shift (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100 | Weak | Aromatic C-H stretch |

| 1580-1620 | Medium | Aromatic ring stretch |

| 1340-1380 | Strong | Symmetric NO₂ stretch |

| ~1000 | Strong | Aromatic ring breathing mode |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) is expected to show absorption bands characteristic of a substituted benzene ring. The benzene ring itself exhibits π → π* transitions. The presence of the carboxylic acid, nitro, and halogen substituents, which act as chromophores and auxochromes, would be expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzoic acid. The nitro group, in particular, is a strong chromophore and would likely result in a prominent absorption band in the UV region, potentially extending towards the visible range. The electronic transitions involving the non-bonding electrons of the oxygen atoms in the nitro and carboxyl groups (n → π* transitions) might also be observed, typically as weaker bands at longer wavelengths.

Predicted UV-Vis Absorption Data

| λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Type of Transition |

|---|---|---|

| ~210-230 | High | π → π* |

| ~260-290 | Moderate to High | π → π* |

Computational and Theoretical Chemistry Studies on 2 Bromo 3 Chloro 5 Nitrobenzoic Acid

Quantum Chemical Investigations

Quantum chemical investigations are pivotal in elucidating the fundamental electronic structure and reactivity of molecules. These computational methods provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. This is achieved by solving the Schrödinger equation in a simplified manner, focusing on the electron density rather than the individual wavefunctions of all electrons. For a molecule like 2-bromo-3-chloro-5-nitrobenzoic acid, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), would predict bond lengths, bond angles, and dihedral angles. These optimized parameters are crucial for understanding the molecule's steric and electronic properties.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-Br | 1.89 | C-C-Br | 119.5 |

| C-Cl | 1.74 | C-C-Cl | 120.2 |

| C-N | 1.47 | O-N-O | 124.8 |

| C=O | 1.21 | C-C=O | 123.1 |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would reveal the distribution of these orbitals and provide insights into its electrophilic and nucleophilic nature.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound (Illustrative)

| Parameter | Energy (eV) |

|---|---|

| HOMO | -7.25 |

| LUMO | -3.15 |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color spectrum to indicate different charge regions. Typically, red areas signify regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas indicate regions of low electron density (positive potential), which are prone to nucleophilic attack. An MEP analysis of this compound would identify the reactive sites, likely highlighting the electronegative oxygen atoms of the nitro and carboxyl groups as red regions and the hydrogen atom of the carboxyl group as a blue region.

Prediction of Spectroscopic Properties

Computational methods are also invaluable for predicting and interpreting the spectroscopic signatures of molecules, which are essential for their experimental identification and characterization.

Theoretical Vibrational Frequencies (IR, Raman)

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By performing a frequency calculation on the optimized geometry of this compound, a theoretical vibrational spectrum can be generated. This computed spectrum can then be compared with experimental data to aid in the assignment of specific vibrational modes to the observed spectral bands. These assignments are crucial for confirming the molecular structure and understanding the nature of its chemical bonds.

Table 3: Hypothetical Predicted Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ν(O-H) | 3450 | Carboxylic acid O-H stretch |

| ν(C=O) | 1720 | Carboxylic acid C=O stretch |

| νasym(NO₂) | 1550 | Asymmetric NO₂ stretch |

| νsym(NO₂) | 1350 | Symmetric NO₂ stretch |

| ν(C-Br) | 680 | C-Br stretch |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

TD-DFT for Electronic Spectra (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption spectra (UV-Vis) of molecules. For this compound, a TD-DFT calculation would involve optimizing the molecule's ground-state geometry and then computing the energies of its excited states. This analysis would yield theoretical values for the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. Such a study would elucidate how the combination of the bromo, chloro, and nitro substituents on the benzoic acid framework influences the electronic transitions, typically π → π* and n → π* transitions within the aromatic system and the carboxyl and nitro groups. However, specific TD-DFT simulation results for this compound have not been reported in the literature.

Theoretical Elucidation of Reaction Mechanisms and Energetics

Computational chemistry provides critical insights into reaction pathways, energetics, and the influence of molecular structure on reactivity.

Transition State Characterization and Reaction Coordinate Analysis

To understand the mechanisms of reactions involving this compound, such as nucleophilic substitution or decarboxylation, computational methods would be employed to map the potential energy surface. This involves locating and characterizing the structures of transition states—the highest energy points along a reaction pathway. Frequency calculations are used to confirm a transition state, which has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. An Intrinsic Reaction Coordinate (IRC) analysis would then be performed to connect the transition state to the corresponding reactants and products, thereby confirming the proposed mechanism. To date, no such specific analyses for reactions involving this compound have been published.

Computational Assessment of Substituent Effects and Hammett Correlations

The Hammett equation is a cornerstone of physical organic chemistry, quantifying the electronic effect of substituents on the reactivity of aromatic compounds. libretexts.org The equation, log(k/k₀) = σρ, relates the rate constant (k) of a substituted reactant to a reference reactant (k₀) through substituent constants (σ) and a reaction constant (ρ). libretexts.org

For this compound, the bromo, chloro, and nitro groups are all electron-withdrawing. A computational study could calculate the Hammett σ values for the specific arrangement of these substituents. This is often achieved by calculating the pKa of the substituted benzoic acid and comparing it to benzoic acid itself. researchgate.net Such an analysis would quantify the cumulative electron-withdrawing strength of the substituents and allow for the prediction of the compound's reactivity in various reactions compared to other substituted benzoic acids. science.govfraunhofer.de However, specific computational studies determining the Hammett constants for this trisubstituted pattern are not available.

Intermolecular Interactions and Supramolecular Chemistry Modeling

The arrangement of molecules in the solid state is governed by non-covalent interactions, which can be modeled using computational methods to understand crystal packing and properties.

Hydrogen Bonding Networks in Crystal Structures

Like most carboxylic acids, this compound is expected to form strong hydrogen bonds. In the solid state, benzoic acids typically form centrosymmetric dimers through O-H···O hydrogen bonds between their carboxyl groups. nih.gov The presence of the nitro group and halogen atoms could lead to additional, weaker C-H···O or C-H···N interactions, creating more complex one-, two-, or three-dimensional networks. nih.govdntb.gov.ua A full analysis would require a crystal structure determination followed by computational modeling to analyze the geometry and energetics of these hydrogen bonds. Currently, the crystal structure of this compound and any associated computational analysis of its hydrogen bonding network have not been reported.

Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). fnasjournals.com In the crystal structure of this compound, both bromine and chlorine atoms could participate in halogen bonds. These interactions could involve the halogen atom interacting with the oxygen atoms of the nitro or carboxyl groups of neighboring molecules (e.g., C-Br···O or C-Cl···O). The likelihood and strength of these bonds depend on the electrostatic potential on the surface of the halogen atoms. Computational modeling, including molecular electrostatic potential (MEP) surface calculations, would be essential to predict and characterize these potential halogen bonding interactions. As with other aspects, specific studies on halogen bonding in this molecule are absent from the literature.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in relation to its neighbors, providing a three-dimensional surface that highlights regions of close contact. The surfaces are color-coded based on normalized contact distance (dnorm), with red spots indicating shorter contacts (stronger interactions like hydrogen bonds), white areas representing van der Waals contacts, and blue regions showing longer contacts.

As of the current literature, specific studies detailing the Hirshfeld surface analysis and 2D fingerprint plots for this compound have not been reported. Such an analysis would be valuable in elucidating the roles of the bromo, chloro, and nitro substituents, as well as the carboxylic acid group, in directing the crystal packing through various non-covalent interactions.

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are of significant interest due to their potential applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. The NLO response of a molecule is governed by its hyperpolarizability, which describes how the molecule's dipole moment changes in the presence of a strong electric field.

Computational quantum chemistry methods, such as Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. These calculations can determine the first hyperpolarizability (β), a key parameter for second-order NLO materials, as well as higher-order hyperpolarizabilities. The magnitude of β is highly dependent on the molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer.

For this compound, the presence of the electron-withdrawing nitro group and the carboxylic acid group, along with the halogen atoms on the benzene (B151609) ring, suggests the potential for interesting NLO properties. However, detailed computational studies calculating the first hyperpolarizability and other related NLO parameters for this specific compound are not currently available in the scientific literature. Such calculations would be essential to assess its potential as a candidate for NLO applications.

Applications of 2 Bromo 3 Chloro 5 Nitrobenzoic Acid As a Synthetic Building Block

Role in the Synthesis of Complex Organic Molecules

The structural framework of 2-bromo-3-chloro-5-nitrobenzoic acid, featuring distinct halogen, nitro, and carboxylic acid functionalities, makes it a valuable starting material for the synthesis of complex organic molecules. The carboxylic acid group can be converted into a variety of other functional groups, such as esters, amides, or acid chlorides, providing a handle for further molecular elaboration. The halogen substituents (bromo and chloro) are amenable to participation in a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the formation of carbon-carbon bonds. The nitro group can serve as a director for electrophilic aromatic substitution or can be reduced to an amino group, which in turn can be diazotized or acylated to introduce further complexity. This multi-functionality allows for a modular approach to the synthesis of intricate molecules, including pharmacologically active compounds and materials with specific electronic or optical properties. For instance, related compounds like 2-chloro-5-nitrobenzoic acid are used in the synthesis of sesquiterpenoids with potential antibacterial activities. chemicalbook.com

Utility in Fine Chemical Synthesis

In the realm of fine chemical synthesis, this compound and its derivatives are important intermediates. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and specialty polymers. The synthesis of these high-value products often requires starting materials with a specific arrangement of functional groups that can be reliably transformed in subsequent synthetic steps. The title compound fits this description, offering a platform for creating a diverse library of derivatives. For example, 2-chloro-5-nitrobenzoic acid is a known precursor in the synthesis of substituted phenyl oxazoles, which have shown activity as LSD1 inhibitors with antiproliferative effects. chemicalbook.com It is also used to synthesize cathepsin L inhibitors. chemicalbook.com The presence of two different halogen atoms (bromine and chlorine) on this compound allows for potential regioselective reactions, further enhancing its utility in creating specifically substituted fine chemicals.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Product |

|---|---|---|

| Carboxylic Acid | Esterification | Methyl 2-bromo-3-chloro-5-nitrobenzoate |

| Amidation | 2-Bromo-3-chloro-5-nitrobenzamide | |

| Reduction | (2-Bromo-3-chloro-5-nitrophenyl)methanol | |

| Bromo/Chloro Substituents | Suzuki Coupling | 2-(Aryl)-3-chloro-5-nitrobenzoic acid |

| Sonogashira Coupling | 2-(Alkynyl)-3-chloro-5-nitrobenzoic acid | |

| Buchwald-Hartwig Amination | 2-(Amino)-3-chloro-5-nitrobenzoic acid | |

| Nitro Group | Reduction | 5-Amino-2-bromo-3-chlorobenzoic acid |

Precursor for Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound is a valuable precursor for the synthesis of various heterocyclic ring systems due to its array of functional groups that can participate in cyclization reactions.

Isocoumarins are a class of natural lactones with a wide range of biological activities. ias.ac.in The synthesis of 3-substituted isocoumarins can be achieved through copper-catalyzed cyclization reactions of o-halobenzoic acids and alkynes. ias.ac.inias.ac.in For example, 2-bromobenzoic acids react with terminal alkynes in the presence of a copper(I) catalyst to yield the corresponding isocoumarin (B1212949) derivatives. ias.ac.in Given this precedent, this compound could be employed in a similar fashion to produce highly substituted and functionalized isocoumarins, such as 6-chloro-8-nitroisocoumarins. The reaction would likely proceed via a copper-catalyzed coupling of the alkyne to the ortho-bromo position, followed by an intramolecular cyclization of the resulting ester.

The functional groups present in this compound allow for its use in the synthesis of a variety of other heterocyclic systems.

Oxazoles : Substituted oxazoles can be synthesized from carboxylic acids. nih.gov For instance, 2-chloro-5-nitrobenzoic acid has been used to synthesize substituted phenyl oxazoles. chemicalbook.com The carboxylic acid moiety of this compound can be activated and reacted with appropriate precursors to form the oxazole (B20620) ring. nih.gov

Thiazolidinones : Thiazolidinones are typically synthesized through the cyclocondensation of an amine, a carbonyl compound, and a mercapto-acid like thioglycolic acid. ekb.egnih.gov The nitro group of this compound can be reduced to an amine, which can then be used as the amine component in the synthesis of thiazolidinone derivatives. nih.govapjhs.com

Triazoles : Triazoles can be synthesized through various methods, including the cycloaddition of azides with alkynes. frontiersin.orgorganic-chemistry.orgnih.gov The functional groups on this compound could be modified to introduce either an azide (B81097) or an alkyne functionality, thereby serving as a building block for substituted triazole-containing benzoic acids.

Isoxazoles : The synthesis of isoxazoles can be achieved through the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or by the reaction of hydroxylamine (B1172632) with 1,3-diketones. wikipedia.orgresearchgate.net Primary nitro compounds can also serve as precursors for isoxazoles. rsc.org The nitro group of the title compound could potentially be utilized in reactions leading to the formation of an isoxazole (B147169) ring.

Table 2: Heterocyclic Systems Derivable from this compound

| Heterocycle | Key Functional Group on Precursor | General Synthetic Strategy |

|---|---|---|

| Isocoumarin | Bromo, Carboxylic Acid | Copper-catalyzed reaction with alkynes ias.ac.inias.ac.in |

| Oxazole | Carboxylic Acid | Reaction with isocyanoacetates nih.gov |

| Thiazolidinone | Amino (from Nitro reduction) | Cyclocondensation with a carbonyl and thioglycolic acid ekb.egnih.gov |

| Triazole | Modified functional groups (Azide/Alkyne) | [3+2] Cycloaddition reactions frontiersin.orgnih.gov |

| Isoxazole | Nitro Group | Condensation with aldehydes or ketones rsc.org |

Ligand Applications in Coordination Chemistry

The carboxylic acid group of this compound can be deprotonated to form a carboxylate anion, which is an excellent coordinating agent for metal ions. This allows the molecule to act as a ligand in coordination chemistry.

Coordination polymers are multi-dimensional structures formed by the self-assembly of metal ions (nodes) and organic ligands (linkers). Aromatic polycarboxylic acids are widely used as linkers due to their stability and versatile coordination modes. nih.gov The carboxylate group of benzoate (B1203000) derivatives can coordinate to metal ions in various ways, leading to the formation of diverse and intricate structures. nih.gov

A closely related compound, 2-chloro-5-nitrobenzoic acid, has been shown to act as a ligand, forming a red luminescent one-dimensional coordination polymer with Europium(III). chemicalbook.comsigmaaldrich.comevitachem.com It is highly probable that this compound would exhibit similar coordinating behavior. The carboxylate group would bind to the metal centers, while the bromo, chloro, and nitro substituents would decorate the resulting polymeric framework, influencing its structural, photophysical, and chemical properties. The formation of such coordination polymers can lead to materials with interesting properties for applications in areas like catalysis, gas storage, and sensing. nih.govrsc.org

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-Bromo-3-chloro-5-nitrobenzoic acid, and what reaction conditions are critical for regioselectivity?

- Methodological Answer : The synthesis typically involves sequential halogenation and nitration of benzoic acid derivatives. For example, nitration of bromo-chlorobenzoic acid precursors under controlled conditions (e.g., mixed acid systems at 0–70°C) ensures proper nitro group positioning. Evidence from analogous compounds (e.g., 3-Bromo-5-nitrobenzoic acid) suggests using NaNO₂ and HBr for diazotization and bromination . Key factors include temperature control, stoichiometric ratios, and quenching protocols to avoid over-nitration.

Q. How can spectroscopic techniques (e.g., IR, NMR) be optimized to characterize this compound?

- Methodological Answer :

- IR Spectroscopy : Focus on carboxyl (C=O, ~1700 cm⁻¹), nitro (NO₂, ~1520–1350 cm⁻¹), and C-Br/C-Cl (600–800 cm⁻¹) stretches. Compare with reference spectra of structurally similar compounds (e.g., 5-Bromo-2-chlorobenzoic acid) to confirm functional groups .

- NMR : Use DMSO-d₆ to resolve aromatic protons. The nitro group deshields adjacent protons, while bromine and chlorine substituents cause distinct splitting patterns. Assign peaks via 2D-COSY or HSQC for complex coupling .

Q. What purification methods are effective for isolating high-purity this compound?

- Methodological Answer : Recrystallization from ethanol/water mixtures (common for nitrobenzoic acids) or column chromatography with silica gel and a gradient of ethyl acetate/hexane (polarity adjusted for nitro and halogen groups). Monitor purity via HPLC (C18 column, acidic mobile phase) .

Advanced Research Questions

Q. How can multi-step synthesis be designed to introduce bromo, chloro, and nitro groups with minimal cross-reactivity?

- Methodological Answer : Exploit directing effects:

- Step 1 : Nitrate benzoic acid at the meta position (nitro as a strong meta-director).

- Step 2 : Brominate using FeBr₃ or CuBr₂, leveraging the nitro group’s deactivating effect to control halogen placement.

- Step 3 : Introduce chlorine via electrophilic substitution (e.g., Cl₂/FeCl₃) or Sandmeyer reaction on a diazonium intermediate. Computational tools (DFT) predict regioselectivity in sterically hindered systems .

Q. What crystallographic strategies resolve challenges in determining the compound’s crystal structure?

- Methodological Answer : Use single-crystal X-ray diffraction with SHELXL for refinement. Key steps:

- Data Collection : High-resolution (≤1.0 Å) data at low temperature (100 K) to reduce thermal motion.

- Refinement : Anisotropic displacement parameters for heavy atoms (Br, Cl). Validate using R-factor convergence (<5%) and Hirshfeld surface analysis. WinGX/ORTEP-3 visualize thermal ellipsoids and hydrogen-bonding networks .

Q. How should researchers address contradictions in spectral data or crystallographic results?

- Methodological Answer :

- Step 1 : Cross-validate using complementary techniques (e.g., mass spectrometry for molecular weight confirmation, XRD for solid-state structure).

- Step 2 : Re-examine synthetic pathways for unintended byproducts (e.g., dihalogenated isomers).

- Step 3 : Apply statistical tools (e.g., Rmerge for diffraction data consistency) and open-data practices to compare with published datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.